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Abstract

This technical guide provides a detailed overview of the physical and chemical properties of
Ridane Hydrobromide (CAS No: 64543-93-7). While Ridane Hydrobromide is primarily
recognized as a key intermediate in the synthesis of the coccidiostat and prolyl-tRNA
synthetase inhibitor, Halofuginone, a thorough understanding of its intrinsic properties is crucial
for its effective handling, characterization, and utilization in synthetic and research applications.
This document collates available data on its molecular structure, physicochemical properties,
and provides generalized experimental protocols for its analysis.

Introduction

Ridane Hydrobromide, systematically named trans-1-(3-Methoxy-2-piperidinyl)-2-propanone
Hydrobromide, is a piperidine derivative.[1] Its significance in the pharmaceutical and
veterinary fields stems from its role as a precursor to Febrifuginone and its derivative,
Halofuginone.[2] The hydrobromide salt form enhances its stability and solubility in certain
solvents, facilitating its use in various chemical reactions. This guide aims to consolidate the
known physical and chemical data of Ridane Hydrobromide, offering a valuable resource for
professionals in drug discovery and development.

Physical and Chemical Properties
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Quantitative data for several key physical and chemical properties of Ridane Hydrobromide
are not readily available in public literature and are often cited as "Not Available.” However, a
combination of confirmed and computationally predicted data provides a good profile of the
compound.

Table 1: Physical and Chemical Properties of Ridane Hydrobromide

Property Value Source

CAS Number 64543-93-7 [1]

Molecular Formula CoH1sBrNO:2 [3]

Molecular Weight 252.15 g/mol [3][4]
1-[(2R,3S)-3-methoxypiperidin-

IUPAC Name 2-yl]propan-2- [4]
one;hydrobromide
trans-1-(3-Methoxy-2-

Synonyms piperidinyl)-2-propanone [1]
Hydrobromide

Melting Point Not Available

Boiling Point Not Available
Not Available. Soluble in polar
solvents like dichloromethane,

Solubility with lower solubility in less
polar solvents like ethyl
acetate.[5]

pKa Not Available

Topological Polar Surface Area  38.3 A2 (Predicted) [4115]

Hydrogen Bond Donor Count 2 (Predicted) [4][5]

Hydrogen Bond Acceptor )

3 (Predicted) [41[5]

Count

Rotatable Bond Count 3 (Predicted) [5]
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Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of Ridane
Hydrobromide. While experimental spectra are proprietary, predicted data provides valuable
insights.

Table 2: Predicted Spectroscopic Data for Ridane Hydrobromide

Spectroscopy Predicted Peaks/Shifts

~1715 cm~1 (C=0 Stretch, Ketone); 2700-2250
cm~t (N-H Stretch, broad, Secondary
Ammonium Salt); 1150-1085 cm~1 (C-O Stretch,
Ether); 2950-2850 cm~* (C-H Stretch, Alkane)[5]

Infrared (IR) Spectroscopy

Distinct signals expected for the methoxy
protons, the acetyl methyl protons, the

IH NMR Spectroscopy methylene protons of the propan-2-one moiety,
and various methine and methylene protons on
the piperidine ring. The protonated nitrogen may

cause broadening of adjacent signals.[5]

~208 ppm (Carbonyl carbon); Other signals
5C NMR Spect corresponding to the carbons of the piperidine
ectrosco
P i ring, the methoxy carbon, and the carbons of

the propan-2-one side chain.[5]

Experimental Protocols

Detailed experimental protocols for Ridane Hydrobromide are not publicly available. However,
the following sections describe generalized, standard procedures for determining the key
physical, chemical, and structural properties of a compound of this nature.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:
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Sample Preparation: A small amount of finely powdered, dry Ridane Hydrobromide is
packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the
heating block of the apparatus.

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the
temperature approaches the expected melting point.

Observation: The temperature at which the substance first begins to melt (the appearance of
liquid) and the temperature at which the last solid particle disappears are recorded. The
melting point is reported as this range.

Determination of Solubility

Understanding the solubility of Ridane Hydrobromide in various solvents is crucial for its use

in synthesis and for purification processes like recrystallization.

Methodology (Equilibrium Solubility Method):

Sample Preparation: An excess amount of Ridane Hydrobromide is added to a known
volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed vial.

Equilibration: The vials are agitated (e.g., using a shaker or magnetic stirrer) at a constant
temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Analysis: The suspension is filtered to remove undissolved solid. A known volume of
the clear, saturated solution is then taken, and the solvent is evaporated. The mass of the
remaining solid is determined.

Calculation: The solubility is calculated and expressed in terms of mass per unit volume
(e.g., mg/mL).

Determination of pKa (Potentiometric Titration)

The pKa value indicates the acidity or basicity of a compound. For Ridane Hydrobromide, the

pKa of the piperidine nitrogen is of interest.
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Methodology:

Sample Preparation: A precise amount of Ridane Hydrobromide is dissolved in a known
volume of deionized water or a suitable co-solvent system.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M
NaOH) at a constant temperature.

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each
addition of the titrant.

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is
determined from the pH at the half-equivalence point.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the

chemical structure of Ridane Hydrobromide.

Methodology:

Sample Preparation: A small amount of Ridane Hydrobromide (typically 5-10 mg) is
dissolved in a suitable deuterated solvent (e.g., D20, DMSO-de) in an NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer, and *H and 3C NMR spectra
are acquired.

Spectral Analysis: The chemical shifts, integration values (for tH NMR), and splitting patterns
of the signals are analyzed to confirm the presence of the different functional groups and the
connectivity of the atoms in the molecule.

Logical and Experimental Workflow Visualizations
Role in Synthesis

Ridane Hydrobromide is a critical intermediate in the multi-step synthesis of Halofuginone.
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Caption: Synthetic pathway showing Ridane Hydrobromide as an intermediate.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for confirming the structure of a synthesized
batch of Ridane Hydrobromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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